

# Application Notes and Protocols: Acid Red 289 in Flow Cytometry

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## Compound of Interest

Compound Name: Acid Red 289

Cat. No.: B577069

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of **Acid Red 289** as a fluorescent dye in flow cytometry, with a primary focus on its application as a viability dye. The protocols outlined below are based on the known spectral properties of **Acid Red 289** and established methodologies for cell staining in flow cytometry.

## Introduction to Acid Red 289

**Acid Red 289**, a water-soluble xanthene dye, is traditionally utilized in the textile industry and for biological staining of specimens for microscopy.<sup>[1]</sup> Its fluorescent properties, characterized by a maximum absorption between 525-529 nm and an emission spectrum in the 500-700 nm range upon UV excitation, suggest its utility as a red fluorescent probe in flow cytometry.<sup>[1]</sup> As an acid dye, it is likely membrane-impermeant, making it a strong candidate for distinguishing viable from non-viable cells.

## Principle of Viability Staining

In a healthy, viable cell, the plasma membrane is intact and acts as a selective barrier. Membrane-impermeant dyes like **Acid Red 289** are excluded from the cytoplasm. However, in dead or dying cells, membrane integrity is compromised, allowing the dye to enter and stain intracellular components, resulting in a significant increase in fluorescence. This differential

staining allows for the clear identification and exclusion of dead cells from analysis, which is critical for accurate immunophenotyping and functional assays.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Data Presentation

Table 1: Properties of **Acid Red 289** for Flow Cytometry

Property	Value	Reference
Synonyms	C.I. Acid Red 289, C.I. 45110	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>35</sub> H <sub>29</sub> N <sub>2</sub> NaO <sub>7</sub> S <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	676.74 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Maximum Absorption (λ <sub>max</sub> )	525-529 nm	<a href="#">[1]</a>
Fluorescence Emission	500-700 nm (with 254 nm excitation)	<a href="#">[1]</a>
Solubility	Water	<a href="#">[1]</a>
Proposed Application	Viability Dye (stains dead cells)	Inferred from properties
Recommended Laser Excitation	Blue (488 nm), Yellow-Green (561 nm)	Inferred from λ <sub>max</sub>
Recommended Emission Filter	>600 nm long-pass or 610/20 band-pass	Inferred from emission

## Experimental Protocols

### Protocol 1: Preparation of Acid Red 289 Staining Solution

- **Reagent Preparation:** Prepare a stock solution of **Acid Red 289** at 1 mg/mL in sterile, nuclease-free water.
- **Storage:** Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquot and freeze at -20°C.

- **Working Solution:** On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) without calcium and magnesium. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended.

## Protocol 2: Viability Staining of Suspension Cells for Flow Cytometry

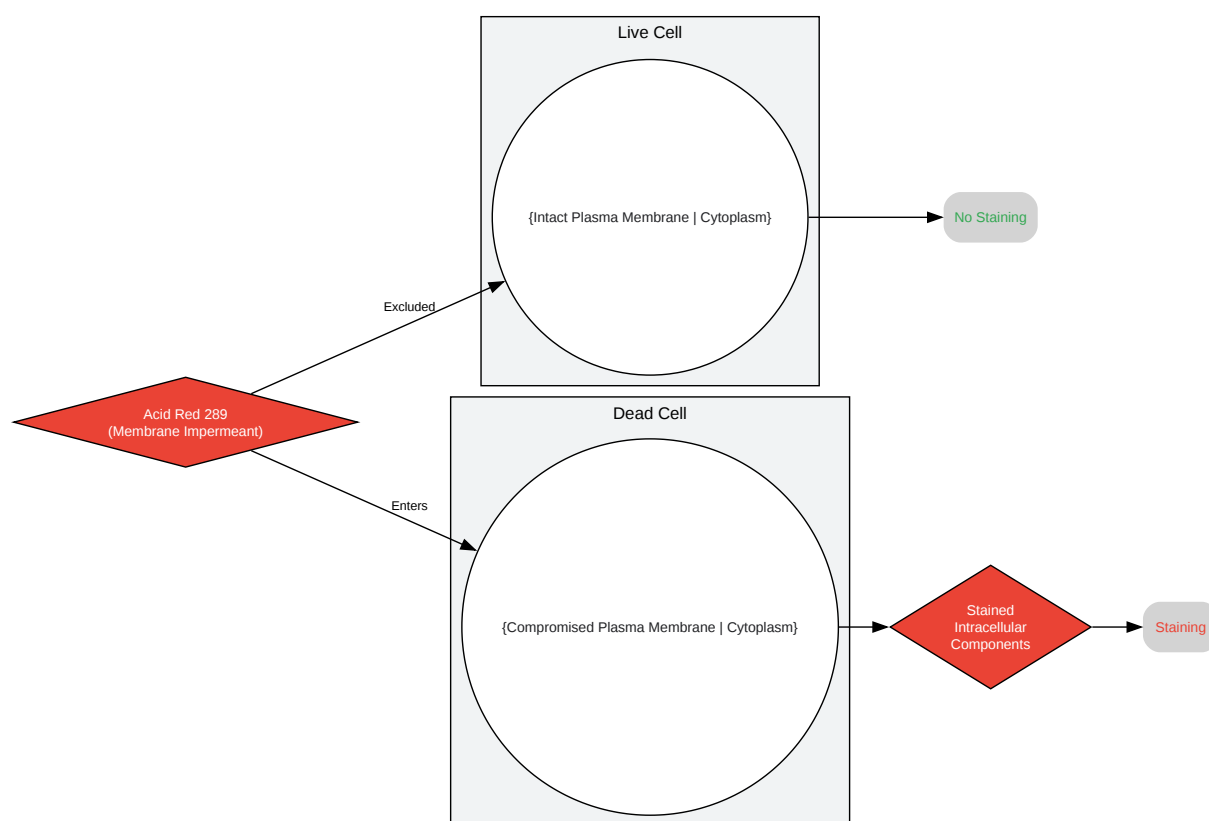
- **Cell Preparation:** Harvest cells and wash them once with cold PBS.
- **Cell Counting and Resuspension:** Count the cells and resuspend the cell pellet in cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin) at a concentration of  $1 \times 10^6$  cells/mL.
- **Staining:** Add the **Acid Red 289** working solution to the cell suspension. The final concentration should be optimized, starting with a titration from 1 µg/mL.
- **Incubation:** Incubate the cells for 15-30 minutes at room temperature, protected from light.
- **Washing (Optional):** While not always necessary for viability dyes, a wash step with 2 mL of Flow Cytometry Staining Buffer can be performed to reduce background fluorescence. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- **Resuspension:** Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
- **Data Acquisition:** Analyze the samples on a flow cytometer equipped with a blue or yellow-green laser for excitation. Collect the fluorescence emission in the red channel (e.g., using a 610/20 nm bandpass filter or a >600 nm longpass filter).

## Protocol 3: Co-staining with Surface Markers

- **Surface Staining:** Perform staining for cell surface markers using fluorochrome-conjugated antibodies according to the manufacturer's protocol. This typically involves incubating the cells with the antibody cocktail for 20-30 minutes on ice.

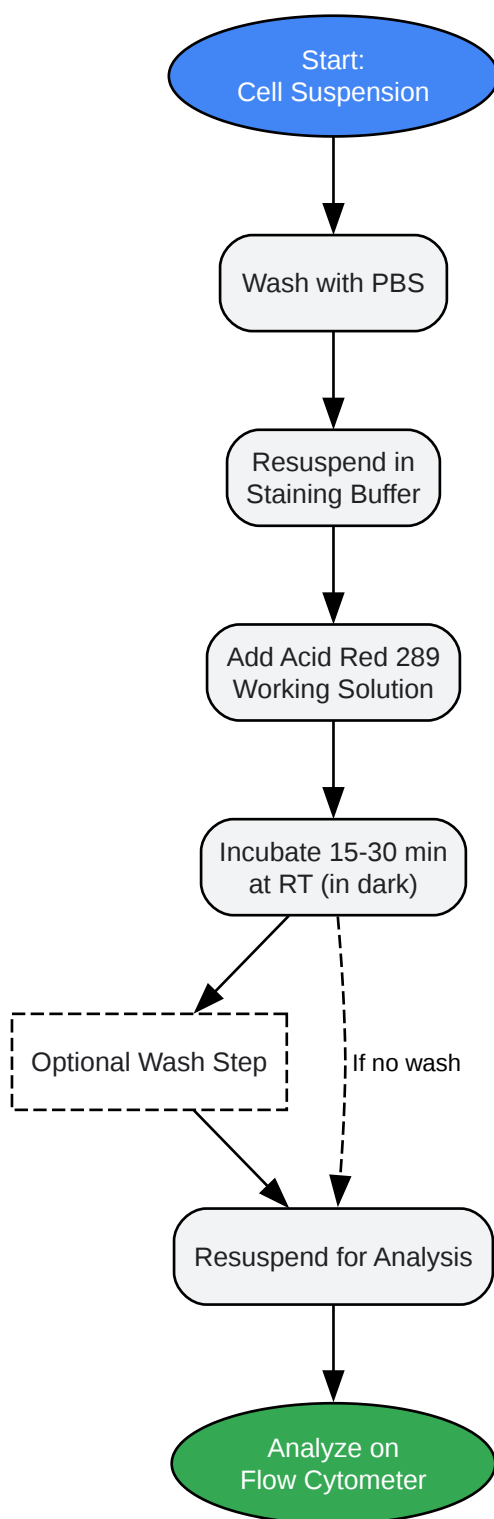
- Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.
- Viability Staining: After the final wash, resuspend the cells in Flow Cytometry Staining Buffer and add the **Acid Red 289** working solution.
- Incubation: Incubate as described in Protocol 2, step 4.
- Data Acquisition: Proceed with flow cytometric analysis without a further wash step.

## Mandatory Visualization



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Caption: Principle of viability staining with a membrane-impermeant dye.



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Caption: Experimental workflow for viability staining with **Acid Red 289**.

## Troubleshooting

- **Weak Signal in Dead Cells:** Increase the concentration of **Acid Red 289** or extend the incubation time.
- **High Background Staining in Live Cells:** Decrease the concentration of **Acid Red 289** or include a wash step after incubation. Ensure that the cell preparation is not causing undue stress or membrane damage to the live cells.
- **Spectral Overlap:** When combining **Acid Red 289** with other fluorochromes, perform single-stain controls to set up proper compensation. Given its broad emission, careful panel design is essential.

## Conclusion

**Acid Red 289** presents a promising, cost-effective option as a red fluorescent viability dye for flow cytometry. Its spectral properties are compatible with common laser lines available on many cytometers. The protocols provided here offer a starting point for researchers to incorporate this dye into their experimental workflows. As with any new reagent, optimization of staining conditions for the specific cell type and application is recommended for achieving the best results.

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## References

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